molecular formula C12H23NO3 B1359763 trans-n-boc-4-aminomethyl-cyclohexanol CAS No. 1021919-45-8

trans-n-boc-4-aminomethyl-cyclohexanol

Cat. No.: B1359763
CAS No.: 1021919-45-8
M. Wt: 229.32 g/mol
InChI Key: XWYVCQSOGJIMPK-UHFFFAOYSA-N
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Description

trans-n-boc-4-aminomethyl-cyclohexanol is a chemical compound with the molecular formula C12H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-hydroxycyclohexylmethyl group.

Scientific Research Applications

trans-n-boc-4-aminomethyl-cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Preparation Methods

The synthesis of trans-n-boc-4-aminomethyl-cyclohexanol typically involves the reaction of tert-butyl chloroformate with 4-hydroxycyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

trans-n-boc-4-aminomethyl-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

trans-n-boc-4-aminomethyl-cyclohexanol can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYVCQSOGJIMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649614
Record name tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021919-45-8
Record name tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1021919-45-8
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